2,2'-Sulfanediylbis(phenylacetic acid)
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Overview
Description
2,2’-Sulfanediylbis(phenylacetic acid) is an organic compound characterized by the presence of two phenylacetic acid moieties connected via a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Sulfanediylbis(phenylacetic acid) typically involves the reaction of phenylacetic acid derivatives with sulfur-containing reagents. One common method involves the use of benzyl cyanide, which undergoes hydrolysis in the presence of sulfuric acid to yield phenylacetic acid . This phenylacetic acid can then be further reacted with sulfur-containing compounds to form the desired product.
Industrial Production Methods
Industrial production of 2,2’-Sulfanediylbis(phenylacetic acid) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2’-Sulfanediylbis(phenylacetic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atom to a sulfide or thiol group.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2,2’-Sulfanediylbis(phenylacetic acid) has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2’-Sulfanediylbis(phenylacetic acid) involves its interaction with molecular targets through its functional groups. The sulfur atom can participate in redox reactions, while the phenylacetic acid moieties can interact with biological molecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: A simpler analog with a single phenylacetic acid moiety.
2-Phenylacetic acid: Another related compound with a similar structure but lacking the sulfur linkage.
Uniqueness
2,2’-Sulfanediylbis(phenylacetic acid) is unique due to the presence of the sulfur atom linking two phenylacetic acid units. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications where such characteristics are desired .
By understanding the synthesis, reactions, applications, and mechanisms of 2,2’-Sulfanediylbis(phenylacetic acid), researchers can further explore its potential in various scientific and industrial fields.
Properties
CAS No. |
14618-83-8 |
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Molecular Formula |
C16H14O4S |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
2-[carboxy(phenyl)methyl]sulfanyl-2-phenylacetic acid |
InChI |
InChI=1S/C16H14O4S/c17-15(18)13(11-7-3-1-4-8-11)21-14(16(19)20)12-9-5-2-6-10-12/h1-10,13-14H,(H,17,18)(H,19,20) |
InChI Key |
LUJIGLVVKMCXHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)SC(C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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